molecular formula C5H8Br2O B1265868 3,3-Bis(bromomethyl)oxetane CAS No. 2402-83-7

3,3-Bis(bromomethyl)oxetane

Cat. No.: B1265868
CAS No.: 2402-83-7
M. Wt: 243.92 g/mol
InChI Key: QOPMHMFIIMJWET-UHFFFAOYSA-N
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Description

3,3-Bis(bromomethyl)oxetane is a chemical compound with the molecular formula C5H8Br2O and a molecular weight of 243.92 g/mol It is characterized by the presence of an oxetane ring substituted with two bromomethyl groups at the 3-position

Biochemical Analysis

Biochemical Properties

3,3-Bis(bromomethyl)oxetane plays a significant role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for enzymes that catalyze the formation of carbon-bromine bonds. The interactions between this compound and these biomolecules are typically characterized by covalent bonding, which is crucial for the stability and reactivity of the resulting compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, this compound can be metabolized by enzymes that catalyze the formation of brominated compounds, which are important intermediates in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn influence its biochemical activity. For instance, this compound may be transported into specific cellular compartments where it can exert its effects on target biomolecules .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within these subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

3,3-Bis(bromomethyl)oxetane can be synthesized through several methods. One common synthetic route involves the bromination of pentaerythritol with a mixture of hydrobromic acid, acetic acid, and sulfuric acid, followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) . This process results in the formation of the oxetane ring and the substitution of bromide ions.

Chemical Reactions Analysis

3,3-Bis(bromomethyl)oxetane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, acetic acid, sulfuric acid, and phase-transfer catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3,3-Bis(bromomethyl)oxetane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms and the oxetane ring, which makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

3,3-bis(bromomethyl)oxetane
Source PubChem
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InChI

InChI=1S/C5H8Br2O/c6-1-5(2-7)3-8-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPMHMFIIMJWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6062383
Record name Oxetane, 3,3-bis(bromomethyl)-
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Molecular Weight

243.92 g/mol
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CAS No.

2402-83-7
Record name 3,3-Bis(bromomethyl)oxetane
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Record name 3,3-Bis(bromomethyl)oxetane
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Record name Oxetane, 3,3-bis(bromomethyl)-
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Record name Oxetane, 3,3-bis(bromomethyl)-
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Record name 3,3-Bis(bromomethyl)oxetane
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Record name 3,3-Bis(bromomethyl)oxetane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most common synthetic route for 3,3-Bis(bromomethyl)oxetane?

A: BBMO is primarily synthesized from tribromoneopentyl alcohol (TBNPA) [, ]. This reaction proceeds under basic conditions, typically using sodium hydroxide, and can be carried out either homogeneously with ethanol as a solvent or via a phase-transfer process using tetrabutylammonium bromide [, ]. The phase-transfer method generally results in higher yields of BBMO compared to the homogeneous approach [].

Q2: How is this compound utilized in polymer chemistry?

A: BBMO serves as a valuable monomer in cationic ring-opening polymerization (CROP) [, , ]. It's particularly useful for synthesizing energetic azido polymers [, ]. This involves copolymerizing BBMO with other monomers like 3-tosyloxymethyl-3-methyl oxetane or epichlorohydrin [, ]. Following polymerization, the bromine atoms in the polymer structure can be readily substituted with azide groups, yielding the desired energetic polymer.

Q3: Are there challenges associated with using this compound in polymerization reactions?

A: While BBMO is effectively polymerized using cationic initiators [], achieving controlled polymerization can be challenging. Research suggests that the polymerization mechanism may not be strictly "living" as intended, with an "active chain end" mechanism also playing a role [, ]. This can lead to the formation of oligomers and polymer chains with functionalities other than the desired hydroxyl group at the chain end [, ].

Q4: Has this compound been used in copolymerization studies?

A: Yes, BBMO has been successfully copolymerized with other oxetane monomers, including 3,3-bis(chloromethyl)oxetane (BCMO), 3-ethyl-3-chloromethyloxetane (ECMO), and 3-ethyl-3-bromomethyloxetane (EBMO) []. These copolymerization studies, often initiated by gamma radiation, provide insights into the reactivity ratios of BBMO and its influence on the copolymer's properties such as melting point and crystallinity [].

Q5: What are the environmental concerns associated with this compound's precursor, TBNPA?

A: TBNPA, the primary precursor of BBMO, is a recognized environmental contaminant []. Studies indicate its persistence in aquatic environments with a half-life estimated at around 100 years []. This persistence raises concerns due to the potential toxicity of TBNPA and its degradation products, highlighting the need for responsible handling and waste management practices in BBMO synthesis.

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